molecular formula C15H17NO4 B2622202 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid CAS No. 2386983-90-8

3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid

Cat. No.: B2622202
CAS No.: 2386983-90-8
M. Wt: 275.304
InChI Key: OFHZNVQTOBQWPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobenzoic acid and tert-butyl bromoacetate.

    Formation of Boc-Protected Amine: The amine group of 3-aminobenzoic acid is protected using tert-butyl bromoacetate to form the Boc-protected amine.

    Alkyne Formation: The Boc-protected amine is then subjected to a Sonogashira coupling reaction with propargyl bromide to introduce the alkyne group.

    Final Product: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including :

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate with anticancer, antiviral, and antifungal activities.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets . The Boc-protecting group prevents unwanted reactions, allowing the compound to reach its target destination. Once there, the Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is unique due to its combination of a Boc-protecting group and an alkyne functional group.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZNVQTOBQWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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